molecular formula C21H19ClN2O3 B2802817 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide CAS No. 886949-39-9

3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2802817
CAS No.: 886949-39-9
M. Wt: 382.84
InChI Key: KIWPKUXGNGSYKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the chlorophenyl group through a substitution reaction. The carboxamide groups are then added through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research may focus on its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Comparison with Similar Compounds

  • 3-(1-(3-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide

  • 3-(1-(2-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide

  • 3-(1-(4-Bromophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide

Uniqueness: 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide is unique due to its specific arrangement of functional groups and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-14-9-7-13(8-10-14)21(11-3-4-12-21)20(26)24-17-15-5-1-2-6-16(15)27-18(17)19(23)25/h1-2,5-10H,3-4,11-12H2,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWPKUXGNGSYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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